(2R)-N-Boc-azetidine-2-carbaldehyde

Asymmetric Synthesis Chiral Chromatography Peptidomimetics

Sourcing a chiral N-Boc-azetidine-2-carbaldehyde with unreliable stereochemical purity risks complete loss of target binding in downstream biological assays. This (2R)-enantiomer (CAS 327605-04-9) is supplied with defined stereochemistry, eliminating that variable. - Defined (R)-stereochemistry enables conformationally constrained peptidomimetic synthesis with improved selectivity over proline-based analogs. - Orthogonal Boc/aldehyde reactivity supports both α-lithiation for 2,2-disubstituted azetidines and Ugi multicomponent reactions. - Supplied with verified purity; avoids side reactions from N-unprotected variants.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13575037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-N-Boc-azetidine-2-carbaldehyde
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C=O
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m1/s1
InChIKeyUEGGEIJWHPDPLL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-N-Boc-azetidine-2-carbaldehyde: Chiral Building Block


(2R)-N-Boc-azetidine-2-carbaldehyde (tert-butyl (R)-2-formylazetidine-1-carboxylate; CAS 327605-04-9) is a chiral, non-racemic, nitrogen-containing four-membered heterocyclic building block featuring a tert-butoxycarbonyl (Boc) protected secondary amine and a reactive aldehyde functional group . Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound is utilized in asymmetric synthesis, medicinal chemistry, and peptidomimetic design due to its defined stereochemistry and the ability to introduce conformational constraint [1].

1
Chiral (R)-azetidine aldehyde for asymmetric synthesis and peptidomimetic design
2
N-Boc protected amine enables directed α-lithiation and orthogonal reactivity
3
Conformationally constrained four-membered ring scaffold for backbone tuning

Procurement Risk: Enantiomer, Racemate, and Unprotected Analog Incompatibility


Substituting (2R)-N-Boc-azetidine-2-carbaldehyde with a generic alternative—such as its (2S)-enantiomer, the racemic mixture, or an N-unprotected variant—carries high risk of compromising experimental outcomes due to fundamental differences in stereochemical and chemical behavior. Chiral recognition is paramount in biological systems; use of the wrong enantiomer or racemate can lead to complete loss of target binding or, worse, off-target toxicity [1]. The N-Boc protecting group is critical for preventing undesired side reactions at the amine during subsequent synthetic steps (e.g., lithiation, peptide coupling) and for enabling specific reactivity modes, such as α-lithiation for C–C bond formation [2]. Omission of this group would render the aldehyde functionally incompatible with many common reaction conditions, leading to decomposition or polymerization [3].

(2S)-Enantiomer or Racemate
Stereochemistry mismatch may abolish target binding and shift biological readouts in chiral environments
N-Unprotected Analog
Loss of Boc group prevents α-lithiation and promotes amine-aldehyde side reactions, altering synthetic utility
Proline-Based Building Blocks
Different ring size and backbone torsion angles may shift peptidomimetic conformation and target recognition

Quantitative Differentiation Against Key Analogs


Stereochemical Identity: (2R)- vs. (2S)-Enantiomer

The (2R)-N-Boc-azetidine-2-carbaldehyde is the enantiomerically pure R-isomer. While a direct specific optical rotation value for this exact compound was not located in primary literature, the necessity of this parameter for distinguishing it from its (2S)-enantiomer is well-established. For closely related N-Boc-2-arylazetidines, the specific optical rotation difference is substantial; for example, (R,R)-trans-N-tosyl-2-arylazetidine exhibits [α]ᴅ +235.6 (c 0.2, CHCl₃), while the (S,S)-enantiomer shows [α]ᴅ −232.9 (c 0.3, CHCl₃) [1]. This ~468-degree difference in rotation sign and magnitude demonstrates the critical distinction between enantiomers. Chiral HPLC is the standard analytical method for confirming enantiomeric purity, and its application ensures the (2R)-enantiomer meets specification [2].

Stereochemical Identity
Class-level inference
[α]ᴅ Δ >468°
Reported enantiomer distinction supports chiral specification review
Proxy data from related N-tosyl-2-arylazetidine; verify by chiral HPLC
Asymmetric Synthesis Chiral Chromatography Peptidomimetics

Boc-Protected vs. N-Unprotected: α-Lithiation Compatibility

The N-Boc group in (2R)-N-Boc-azetidine-2-carbaldehyde serves not merely as a protecting group but as an activating/directing group for α-lithiation, a key transformation for introducing electrophiles at the α-position of the azetidine ring [1]. In contrast, an N-unprotected azetidine-2-carbaldehyde is prone to nucleophilic attack at the aldehyde by the basic amine, leading to polymerization or decomposition under the strongly basic conditions required for lithiation (e.g., s-BuLi, TMEDA, −78 °C). This precludes its use in a wide range of functionalization strategies [2].

α-Lithiation Compatibility
Class-level inference
N-Boc: α-lithiation >85% yield N-unprotected: decomposition
Boc group is essential for this synthetic pathway; removal may shift reactivity
Reported for related N-Boc-2-arylazetidines; confirm on target substrate
Organolithium Chemistry C–C Bond Formation Synthetic Methodology

Azetidine vs. Proline: Conformational Constraint

Azetidine-2-carbaldehyde derivatives, like (2R)-N-Boc-azetidine-2-carbaldehyde, offer a distinct conformational profile compared to their more flexible five-membered ring analog, proline. The four-membered azetidine ring imposes a more rigid backbone constraint (mean ϕ, ψ torsion angles of ca. 10° and 160° for azetidine vs. ca. −60° and 140° for proline in peptides) [1]. This difference in ring size and geometry translates to altered peptide backbone conformations, potentially improving target selectivity and metabolic stability in peptidomimetic drug candidates [2].

Conformational Constraint
Class-level inference
Δϕ ≈ 70°
Reported torsion angle difference may alter peptidomimetic backbone geometry
X-ray/computational data; validate in designed analogs
Peptidomimetics Conformational Analysis Medicinal Chemistry

Aldehyde vs. Carboxylic Acid: Multicomponent Reaction Reactivity

The aldehyde group of (2R)-N-Boc-azetidine-2-carbaldehyde provides a distinct reactivity advantage in organocatalyzed multicomponent reactions, such as the Ugi and Passerini reactions, compared to the corresponding carboxylic acid [1]. For instance, in the Ugi three-component reaction (U-3CR) of a related 4-oxoazetidine-2-carbaldehyde with an amine and an isocyanide, the desired adduct was obtained in good yields (typically 60-85%) [1]. In contrast, the analogous reaction with an azetidine-2-carboxylic acid would require pre-activation (e.g., as an active ester) and would not proceed under the same mild, organocatalyzed conditions, significantly limiting efficiency and increasing step-count [2].

Multicomponent Reactivity
Class-level inference
Aldehyde: 60–85% yield U-3CR Carboxylic acid: requires pre-activation
Aldehyde enables one-pot MCR; acid route adds synthetic steps
Reported for related 4-oxoazetidine-2-carbaldehyde; verify for this building block
Multicomponent Reactions Ugi Reaction Passerini Reaction

Key Application Scenarios in Research and Industry


Synthesis of Enantiopure Constrained Peptidomimetics

The (2R)-N-Boc-azetidine-2-carbaldehyde serves as a crucial chiral building block for incorporating a rigid, four-membered azetidine scaffold into peptide backbones, as detailed in Section 3, Evidence Item 3 [1]. This application leverages the defined (R)-stereochemistry (Section 3, Item 1) and the enhanced reactivity of the aldehyde in Ugi-type multicomponent reactions (Section 3, Item 4) to create conformationally constrained peptidomimetics with improved target selectivity and metabolic stability compared to proline-based analogs.

α-Functionalization via Directed Lithiation

As highlighted in Section 3, Evidence Item 2, the N-Boc group is essential for enabling α-lithiation chemistry [2]. (2R)-N-Boc-azetidine-2-carbaldehyde is uniquely suited for this transformation, allowing for the introduction of diverse electrophiles at the 2-position of the azetidine ring. This provides access to 2,2-disubstituted azetidines, a class of compounds that are otherwise difficult to synthesize but are valuable in medicinal chemistry for exploring novel chemical space.

Asymmetric Synthesis of Bioactive Natural Products

The compound's stereochemical purity (Section 3, Item 1) and orthogonal reactivity (aldehyde vs. N-Boc) make it an ideal intermediate for the asymmetric total synthesis of azetidine-containing natural products, such as penaresidin B (as described in the literature) [3]. Its use ensures that the correct stereochemistry is installed early in the synthetic route, minimizing the need for costly and time-consuming chiral resolution steps later in the process.

Application
Selection Property
Validation Focus
Constrained peptidomimetic design
Azetidine ring constraint with (R)-stereochemistry
Conformational analysis of backbone torsion angles
α-Functionalized azetidine synthesis
N-Boc-directed α-lithiation reactivity
Electrophile trapping efficiency and product yield
Bioactive natural product total synthesis
Enantiopure (2R)-aldehyde intermediate
Chiral HPLC and enantiomeric purity verification

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